molecular formula C13H18ClNO3 B8184794 Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Cat. No.: B8184794
M. Wt: 271.74 g/mol
InChI Key: LDSCLAZLHDRUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a pentanoate backbone, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride typically involves the reaction of benzylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzylamino derivatives.

Scientific Research Applications

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(amino)-3-oxopentanoate: Lacks the benzyl group, leading to different chemical properties and reactivity.

    Ethyl 5-(benzylamino)-3-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5-(benzylamino)-4-oxopentanoate: The position of the ketone group is different, affecting its reactivity and interactions.

Uniqueness

Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride is unique due to the presence of both the benzylamino group and the specific positioning of the ketone and ester groups

Properties

IUPAC Name

methyl 5-(benzylamino)-3-oxopentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-13(16)9-12(15)7-8-14-10-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSCLAZLHDRUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride
Reactant of Route 6
Methyl 5-(benzylamino)-3-oxopentanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.